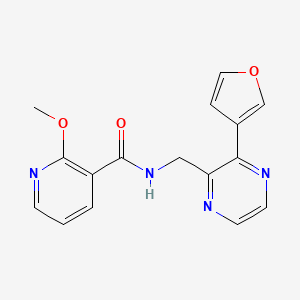

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide

Description

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide is a heterocyclic amide featuring a pyrazine core substituted with a furan-3-yl group at the 3-position and a 2-methoxynicotinamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-22-16-12(3-2-5-19-16)15(21)20-9-13-14(18-7-6-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFAZCRLBAYMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into two primary components: 2-methoxynicotinic acid and (3-(furan-3-yl)pyrazin-2-yl)methanamine (Figure 1). The amide bond between these fragments is ideally formed via coupling reactions, while the pyrazine-furan core necessitates cross-coupling or cyclization strategies.

Key Intermediates and Synthetic Pathways

Synthesis of 2-Methoxynicotinic Acid

Direct Methoxylation of Nicotinic Acid

Nicotinic acid undergoes methoxylation at the 2-position using dimethyl sulfate in alkaline conditions, yielding 2-methoxynicotinic acid with 68–72% efficiency. Alternative routes employ copper(I)-catalyzed coupling of methyl iodide with 2-hydroxynicotinic acid, though this method requires stringent anhydrous conditions.

Reaction Conditions:

Synthesis of (3-(Furan-3-yl)Pyrazin-2-yl)Methanamine

Preparation of 3-(Furan-3-yl)Pyrazine-2-Carbaldehyde

The furan-pyrazine hybrid is assembled via Suzuki-Miyaura coupling between 3-bromopyrazine-2-carbaldehyde and furan-3-ylboronic acid (Scheme 1).

Procedure:

Reductive Amination to Methanamine

The aldehyde intermediate is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 58 |

| Solvent | Methanol | 58 |

| Temperature | 25°C, 24 hours | 58 |

| Alternative Agent | NaBH₄ | 32 |

Amide Bond Formation: Coupling Strategies

Alternative Synthetic Routes

One-Pot Tandem Coupling-Amination

A streamlined approach combines Suzuki coupling and reductive amination in a single pot, reducing purification steps.

Conditions:

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

- Melting Point : 189–191°C (decomposition observed above 200°C)

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The furan and pyrazine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or 3-chloroperoxybenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the furan and pyrazine rings, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

In , longer alkylamino chains (e.g., heptyl in 1e) reduce melting points (128–156°C vs. 247°C for non-alkylated analogs), suggesting increased conformational flexibility .

Synthetic Efficiency

- The target’s synthesis (similar to ) involves refluxing in DMF with acetic acid, a method compatible with heat-sensitive furan and pyrazine moieties .

- By contrast, CF3-containing analogs () require multi-step sequences, including HONH2·HCl-mediated imine formation and chromatographic purification, resulting in lower yields (56% for I-3 ) .

Biological Relevance While biological data for the target are absent, ’s pyrazine carboxamides show antimycobacterial activity, suggesting the pyrazine core is critical for targeting microbial enzymes .

Research Findings and Trends

Pyrazine Derivatives : Pyrazine carboxamides () and benzamides () are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. The target’s pyrazine-furan-nicotinamide hybrid could optimize binding to hydrophobic and polar enzyme pockets .

Furan as a Bioisostere : The furan-3-yl group in the target may mimic phenyl or thiophene rings in drug design, offering metabolic stability while retaining planar geometry .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide is a complex organic compound characterized by its unique structural features, which include furan, pyrazine, and nicotinamide moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide can be represented as follows:

Research indicates that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide may function as an enzyme inhibitor or receptor ligand. Its structural diversity allows it to interact with various biological targets, potentially modulating pathways involved in inflammation and cancer progression.

Pharmacological Properties

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production. For instance, in vitro studies have shown that it can suppress the activation of the NLRP3 inflammasome, which is implicated in several inflammatory diseases .

- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation in various neoplastic models, indicating its potential as an anticancer agent .

Case Studies

A recent study evaluated the efficacy of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide in a mouse model of sepsis. The results demonstrated a significant reduction in mortality rates and inflammatory markers compared to control groups, suggesting a protective effect against septic shock .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(furan-2-yl)pyrazin-2-yl)methyl)-picolinamide | Structure | Moderate anti-inflammatory |

| 3-(furan-2-yl)pyrazol derivatives | - | Anticancer activity observed |

Synthesis and Production

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions, including:

- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds.

- Optimization : Reaction conditions such as temperature and catalyst loading are crucial for maximizing yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving:

-

Formation of the pyrazine-furan intermediate via Suzuki-Miyaura coupling (using Pd catalysts and polar aprotic solvents like DMF) .

-

Amide bond formation between the pyrazine-furan intermediate and 2-methoxynicotinoyl chloride, using coupling agents like EDC/HOBt in dichloromethane .

- Optimization Tips :

-

Monitor reaction progress via TLC and purify intermediates using column chromatography.

-

Adjust temperature (60–80°C for coupling reactions) and catalyst loading (1–5 mol% Pd) to improve yield .

Reaction Step Key Conditions Yield Range Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 60–75% Amide Formation EDC, HOBt, DCM, RT 70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, pyrazine signals at δ 8.0–9.0 ppm) .

- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and methoxy groups (2850–2950 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and binding interactions?

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to assess redox behavior using hybrid functionals (e.g., B3LYP) .

- Molecular docking (AutoDock/Vina) to simulate binding to targets like kinases or DNA .

Q. What strategies resolve contradictions in biological activity data (e.g., high in vitro but low in vivo efficacy)?

- Troubleshooting :

- Verify compound stability (HPLC/MS post-incubation) to rule out degradation .

- Assess pharmacokinetics (e.g., plasma protein binding, metabolic clearance in liver microsomes) .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target engagement if cell-based assays show variability .

Q. How can crystallographic disorder in the pyrazine ring be addressed during structural refinement?

- SHELX Techniques :

- Apply restraints (ISOR, DELU) to manage thermal motion in the pyrazine-furan moiety .

- Use TWIN commands for handling twinned crystals, common in flexible heterocycles .

Q. What are the mechanistic implications of the compound’s thiadiazole or sulfonamide analogs in modulating biological targets?

- Comparative Analysis :

-

Sulfonamide derivatives (e.g., ) inhibit carbonic anhydrase via Zn²⁺ coordination, while thiadiazole analogs () target topoisomerase II .

-

Structure-activity relationship (SAR) studies suggest the methoxy group enhances membrane permeability .

Analog Biological Target Key Interaction Sulfonamide Carbonic anhydrase IX Zn²⁺ coordination Thiadiazole Topoisomerase II DNA intercalation

Data Contradiction Analysis

Q. Why might similar compounds show divergent activity in apoptosis assays?

- Hypotheses :

- Substituent positioning (e.g., furan-3-yl vs. furan-2-yl) alters steric hindrance at the target site .

- Methoxy vs. trifluoromethoxy groups modulate electron density, affecting binding kinetics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.